(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

Chiral resolution Enantiomeric purity Azetidine stereochemistry

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate (CAS 1956434-53-9) is a chiral, enantiomerically pure azetidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen and an N-methylacetamide side chain at the 2-position. With molecular formula C11H20N2O3 and molecular weight 228.29 g/mol, it is manufactured under ISO-certified quality systems and supplied at ≥98% purity (NLT 98%) by specialized vendors for global pharmaceutical R&D and quality-control applications.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B14777975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1CC(=O)NC
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)
InChIKeyDSYOYFIIGOKBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate: Chiral Azetidine Building Block for Medicinal Chemistry Procurement


(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate (CAS 1956434-53-9) is a chiral, enantiomerically pure azetidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen and an N-methylacetamide side chain at the 2-position. With molecular formula C11H20N2O3 and molecular weight 228.29 g/mol, it is manufactured under ISO-certified quality systems and supplied at ≥98% purity (NLT 98%) by specialized vendors for global pharmaceutical R&D and quality-control applications . The compound belongs to the class of N-Boc-protected azetidine-2-acetamide derivatives, a family of constrained chiral building blocks widely employed in medicinal chemistry for the construction of peptidomimetics, kinase inhibitors, and acetyl-CoA carboxylase (ACC) inhibitors [1].

Why Generic Substitution Fails for (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate: Stereochemical and Functional-Group Specificity


This compound cannot be generically substituted with closely related azetidine analogs because three structural features interact non-additively to determine its synthetic utility: (i) the (R)-absolute configuration at the azetidine 2-position, which controls the three-dimensional presentation of downstream pharmacophores; (ii) the N-methylamide terminus, which provides a specific hydrogen-bond donor/acceptor pattern distinct from the corresponding N,N-dimethylamide, primary amide, carboxylic acid, or methyl ester analogs; and (iii) the Boc protecting group, which enables orthogonal deprotection strategies incompatible with free-amine or hydrochloride salt forms. Substituting any one of these features—for example, using the (S)-enantiomer, the racemate, the N,N-dimethyl analog, or the 3-substituted regioisomer—alters the stereochemical outcome, hydrogen-bonding capacity, or reactivity profile of the final target molecule, potentially compromising biological activity or synthetic efficiency .

Quantitative Differentiation Evidence for (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate Versus Closest Analogs


Enantiomeric Configuration: (R)- vs. (S)-Azetidine-2-acetamide Derivatives and Impact on Chiral Drug Intermediate Synthesis

The target compound possesses the (R)-absolute configuration at the azetidine 2-position, as confirmed by its IUPAC designation 'tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate' . The (S)-enantiomer counterpart is commercially available as (S)-2-(azetidin-2-yl)-N-methylacetamide hydrochloride (CAS 1956437-08-3), which differs in both stereochemistry and salt form . In chiral drug synthesis, the enantiomeric configuration of the azetidine building block is directly translated into the final drug substance's stereochemistry; use of the incorrect enantiomer can result in a diastereomeric final product with potentially different pharmacological activity or regulatory status. The (R)-enantiomer is specifically required for the synthesis of (R)-configured ACC2 inhibitors and orexin receptor antagonists described in the patent literature, where the C2 stereochemistry of the azetidine ring is a critical determinant of target binding [1]. Vendors supply the (R)-enantiomer at ≥98% purity with chiral identity confirmed, while the (S)-enantiomer (as the hydrochloride salt) is available at 95% purity, indicating different quality-control specifications between the two .

Chiral resolution Enantiomeric purity Azetidine stereochemistry Drug intermediate procurement

N-Methylamide vs. N,N-Dimethylamide Functional Group: Hydrogen-Bond Donor Capacity and Synthetic Derivatization Potential

The target compound contains a secondary N-methylamide group (–CONHCH3), providing one hydrogen-bond donor (N–H) and one acceptor (C=O). In contrast, the closest dimethyl analog, (R)-2-(azetidin-2-yl)-N,N-dimethylacetamide hydrochloride (CAS 1956434-93-7), features a tertiary N,N-dimethylamide group (–CON(CH3)2) with zero hydrogen-bond donors and only one acceptor . This difference is critical for medicinal chemistry applications: the N–H of the target compound can participate in key hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, protease active sites) that the N,N-dimethyl analog cannot engage. Furthermore, the secondary amide N–H in the target compound serves as a synthetic handle for further N-alkylation or N-acylation, enabling late-stage diversification that is sterically and electronically blocked in the N,N-dimethyl analog. The molecular formula difference (C11H20N2O3 [228.29 g/mol] for the target vs. C7H15ClN2O for the dimethyl analog hydrochloride) reflects the Boc-protected vs. unprotected status, further differentiating their synthetic utility .

Hydrogen-bond donor Amide substitution Medicinal chemistry building blocks SAR diversification

Boc-Protected Amine vs. Free Amine/Hydrochloride Salt: Orthogonal Deprotection Strategy and Storage Stability

The target compound features a Boc protecting group on the azetidine nitrogen, rendering it a stable, non-nucleophilic intermediate compatible with a broad range of reaction conditions (e.g., peptide coupling, organometallic reactions, oxidations). In contrast, the deprotected analog, 2-(azetidin-2-yl)-N-methylacetamide (CAS 1935216-54-8, free base) or its hydrochloride salt (CAS 1956437-08-3), exposes the nucleophilic secondary amine, which is susceptible to oxidation, acylation, and protonation-state-dependent solubility issues during multi-step syntheses . The Boc group enables an orthogonal protection strategy: it is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (TFA or HCl/dioxane) when the azetidine nitrogen is required for further functionalization. Vendor specifications recommend storage at 2–8°C for the Boc-protected compound, consistent with the enhanced thermal stability conferred by N-protection compared to free amines, which are typically more hygroscopic and air-sensitive . The molecular weight difference (228.29 vs. 128.17 g/mol for the unprotected free base) reflects the mass contribution of the Boc group (100.12 g/mol), which must be factored into stoichiometric calculations for large-scale synthesis .

Boc protection Orthogonal deprotection Solid-phase synthesis Intermediate storage stability

2-Substituted vs. 3-Substituted Azetidine Regioisomers: Impact on Conformational Constraint and Pharmacophore Geometry

The target compound bears the N-methylacetamide substituent at the azetidine 2-position (alpha to the ring nitrogen), creating a 1,2-relationship between the Boc-protected amine and the acetamide side chain. The 3-substituted regioisomer, 1-N-Boc-3-azetidineacetamide (CAS 898271-19-7), positions the acetamide group at the 3-position (beta to the ring nitrogen), resulting in a fundamentally different spatial relationship between the two functional groups . In peptidomimetic and drug-design contexts, 2-substituted azetidines constrain the backbone dihedral angle (φ/ψ space) in a manner analogous to proline or pipecolic acid derivatives, while 3-substituted azetidines impose a different conformational constraint more akin to beta-amino acid surrogates. The target compound's 2-substitution pattern is specifically matched to the structural requirements of ACC2 inhibitor pharmacophores and orexin receptor antagonist scaffolds described in patent families WO2014141065 and US20130172316, where the 2-position attachment vector is critical for target binding [1]. The molecular formula of the 3-substituted regioisomer (C10H18N2O3, MW 214.26) differs from the target (C11H20N2O3, MW 228.29) due to the absence of the exocyclic methylene spacer, further differentiating their physicochemical properties and synthetic handling .

Regioisomerism Conformational analysis Azetidine ring substitution Structure-based drug design

N-Methylamide vs. Methyl Ester and Carboxylic Acid Analogs: Chemoselectivity in Multi-Step Synthetic Routes

The target compound's N-methylamide terminus is chemically orthogonal to the Boc protecting group, enabling selective manipulation of either functional group without affecting the other. In contrast, the methyl ester analog (R)-1-Boc-azetidin-2-yl-acetic acid methyl ester (tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, formula C11H19NO4, MW 229.27) and the carboxylic acid analog (R)-2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetic acid (CAS 1369534-61-1, formula C10H17NO4, MW 215.25) present different reactivity profiles . The methyl ester is susceptible to saponification under basic conditions that could also cleave the Boc group, while the carboxylic acid requires activation (e.g., HATU, EDC) before amide bond formation. The target compound's pre-formed N-methylamide eliminates these additional activation or protection steps when the ultimate synthetic goal is an amide-containing target molecule. For solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction, the pre-installed methylamide allows direct incorporation as a C-terminal cap or side-chain functional group without post-synthetic amidation . The molecular formula difference (C11H20N2O3 for the target amide vs. C11H19NO4 for the methyl ester vs. C10H17NO4 for the carboxylic acid) reflects the replacement of the –NHCH3 group with –OCH3 or –OH, altering both the hydrogen-bonding capacity and the synthetic disconnection strategy .

Chemoselectivity Amide vs. ester Synthetic intermediate Peptide coupling

Optimal Procurement and Application Scenarios for (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of (R)-Configured ACC2 Inhibitors Requiring C2-Azetidine Stereochemistry

Based on the established enantiomeric differentiation (Evidence Item 1), this compound is the preferred building block for medicinal chemistry programs developing acetyl-CoA carboxylase 2 (ACC2) inhibitors, where the (R)-configuration at the azetidine 2-position is a documented structural requirement for target engagement . The Boc-protected free-base form enables direct incorporation into the synthetic sequence without additional N-protection or chiral resolution steps. The ≥98% purity specification ensures that the final drug candidate meets regulatory purity thresholds with minimal purification burden.

Construction of Orexin Receptor Antagonist Scaffolds with Defined Hydrogen-Bonding Patterns

The secondary N-methylamide group (Evidence Item 2) provides the specific hydrogen-bond donor capacity required for orexin receptor antagonist pharmacophores, as described in patent WO2014141065 . The N–H group can engage the conserved hydrogen-bond acceptor in the orexin receptor binding pocket, while the Boc group ensures compatibility with the multi-step synthetic sequences typical of this chemotype. The (R)-configuration at C2 matches the stereochemical preference of the orexin receptor antagonist scaffold.

Peptidomimetic Synthesis Requiring Orthogonal Protection and Pre-Formed C-Terminal Amide

For constrained peptidomimetic programs (Evidence Items 3 and 5), this compound serves as a proline surrogate with a pre-installed C-terminal N-methylamide cap . The Boc group enables Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategies, while the pre-formed secondary amide eliminates the need for post-synthetic amidation, reducing the synthetic sequence by one step compared to routes starting from the corresponding methyl ester or carboxylic acid. The 2-substitution pattern (Evidence Item 4) imposes a proline-like conformational constraint on the peptide backbone, which is valuable for stabilizing bioactive turn conformations.

Large-Scale Pharmaceutical Intermediate Procurement with ISO-Certified Quality Assurance

For industrial-scale drug development requiring kilogram quantities of chiral azetidine intermediates, this compound is supplied under ISO-certified quality systems with ≥98% purity (NLT 98%) and documented chiral identity . The Boc-protected form offers superior storage stability (recommended 2–8°C) compared to the corresponding free amine or hydrochloride salt, reducing the risk of degradation during extended storage or international shipping. The well-defined CAS registry number (1956434-53-9) and molecular formula (C11H20N2O3) facilitate customs clearance and regulatory documentation for global pharmaceutical supply chains.

Quote Request

Request a Quote for (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.